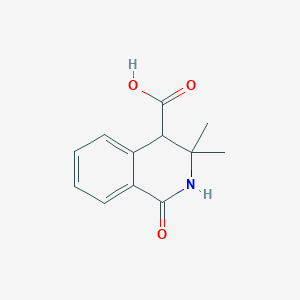
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a propyloxypropylamino group and a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative can then be further functionalized to introduce the propyloxypropylamino group and the boronic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura cross-coupling can produce various biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for drug development. The thiophene ring and amino group may also contribute to the compound’s biological activity, potentially leading to applications in cancer treatment or antimicrobial therapy.
Industry
Industrially, this compound can be used in the development of advanced materials. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices .
Mécanisme D'action
The mechanism of action of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The thiophene ring and amino group may also interact with other molecular targets, contributing to the compound’s overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-boronic acid: A simpler boronic acid derivative with a thiophene ring.
[5-(Aminomethyl)-2-thienyl]boronic acid: Similar structure but with an aminomethyl group instead of the propyloxypropylamino group.
[5-(Methoxymethyl)-2-thienyl]boronic acid: Contains a methoxymethyl group instead of the propyloxypropylamino group.
Uniqueness
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of the propyloxypropylamino group, which may impart distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C11H20BNO3S |
|---|---|
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
[5-[(3-propoxypropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO3S/c1-2-7-16-8-3-6-13-9-10-4-5-11(17-10)12(14)15/h4-5,13-15H,2-3,6-9H2,1H3 |
Clé InChI |
ZEKXZHSOAUTCBY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)CNCCCOCCC)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide](/img/structure/B8272387.png)







![3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one](/img/structure/B8272454.png)


![6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine hydrochloride](/img/structure/B8272478.png)


